molecular formula C19H12F3N3O2S2 B3013574 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396811-19-0

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B3013574
CAS No.: 1396811-19-0
M. Wt: 435.44
InChI Key: WHJHRKYSSXWBKG-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C19H12F3N3O2S2 and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of new derivatives within this chemical class have been a focus of research, exploring their potential as antimicrobial agents due to their structure-activity relationships. For instance, novel azetidin-2-ones have been synthesized and screened for antimicrobial activity, highlighting the significance of these compounds in developing new therapeutic agents (Ansari et al., 2009). Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showcasing their potential in addressing resistant microbial strains (Gilani et al., 2016).

Anticancer Research

Research has also extended into the anticancer domain, where derivatives of this chemical class have been explored for their potential antineoplastic activities. A notable study synthesized thiabendazole-derived 1,2,3-triazole compounds, demonstrating significant antiproliferative activity against various human cancer cell lines, indicating the promising application of these compounds in cancer therapy (El Bourakadi et al., 2020).

Corrosion Inhibition

Beyond biomedical applications, derivatives related to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate have been investigated for their efficacy as corrosion inhibitors. For instance, benzothiazole derivatives have been studied for their ability to protect oil-well tubular steel in hydrochloric acid solution, demonstrating significant corrosion inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2015).

Antioxidant Properties

Additionally, new thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties, suggesting their potential in developing treatments or supplements with antioxidant capabilities, important for combating oxidative stress and related diseases (Jaishree et al., 2012).

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)11-4-3-7-14-15(11)24-18(29-14)25-8-10(9-25)27-17(26)16-23-12-5-1-2-6-13(12)28-16/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJHRKYSSXWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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